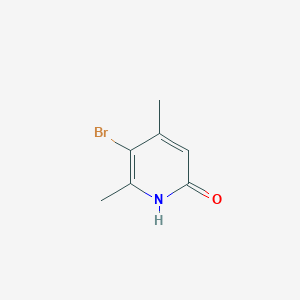
5-Bromo-4,6-dimethylpyridin-2(1H)-one
Cat. No. B2656129
Key on ui cas rn:
89694-55-3
M. Wt: 202.051
InChI Key: WNZWLNPIBWWXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08242116B2
Procedure details


To a solution of 2-amino-5-bromo-4,6-dimethylpyridine (0.7 g, 3.48 mmol) in water (6.4 mL) was added an aqueous solution of hypophosphorous acid (50%, 2.9 mL, 27.84 mmol). The mixture was cooled to about 0° C. and a solution of sodium nitrite (0.281 g, 4.07 mmol) in water (1.4 mL) was added with vigorous stirring, maintaining the temperature below 5° C. The mixture was stirred for 30 minutes at 0° C. and was then allowed to warm up to r.t. overnight. The solution was neutralized to pH 6-7 with an aqueous solution of sodium hydroxide (2.0M) and cooled to 5° C. for 5 h. The resulting precipitate was filtered off and washed with cold water. The solid obtained was dried in vacuo to give the title compound (0.681 g, 97%) as a white solid. δH (CDCl3) 6.35 (1H, s), 2.47 (3H, s), 2.29 (3H, s). LCMS (ES+) 201/203 (M+H)+, RT 2.16 minutes (Method 1).






Name
Yield
97%
Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([Br:9])=[C:4]([CH3:10])[N:3]=1.[PH2](O)=[O:12].N([O-])=O.[Na+].[OH-].[Na+]>O>[Br:9][C:5]1[C:6]([CH3:8])=[CH:7][C:2](=[O:12])[NH:3][C:4]=1[CH3:10] |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.7 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=C(C(=C1)C)Br)C
|
|
Name
|
|
|
Quantity
|
2.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
[PH2](=O)O
|
|
Name
|
|
|
Quantity
|
6.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0.281 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
1.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 30 minutes at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature below 5° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm up to r.t. overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 5° C. for 5 h
|
|
Duration
|
5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=CC(NC1C)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.681 g | |
| YIELD: PERCENTYIELD | 97% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
